4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid

Medicinal Chemistry Physicochemical Profiling SAR Studies

Procure 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid (CAS 258831-35-5) for SAR-driven medicinal chemistry. The geminal 6,6-dimethyl substitution introduces steric bulk adjacent to the 4-oxo group, altering conformational preferences, lipophilicity, and target engagement relative to des-methyl or fully aromatic indole analogs. This exact substitution pattern is critical for reproducing structure–activity relationships within the 4-oxo-tetrahydroindole hypoglycemic pharmacophore. The propanoic acid side chain enables homologation studies versus the benchmark 3-acetic acid series. Verified TPSA (70.16 Ų), LogP (2.187), and pKa (4.54) support fragment-library inclusion and computational docking. A patent-exemplified one-step synthesis (68% yield, no chromatography) facilitates process R&D scale-up. Supplied at ≥98% purity, this scaffold is immediately ready for N-alkylation, ketone reduction, amide/ester formation, or α-functionalization.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B8179433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(=CN2)CCC(=O)O)C
InChIInChI=1S/C13H17NO3/c1-13(2)5-9-12(10(15)6-13)8(7-14-9)3-4-11(16)17/h7,14H,3-6H2,1-2H3,(H,16,17)
InChIKeyPHYVDXWRCVNXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid: Chemical Identity and Sourcing Baseline


4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid (CAS 258831-35-5, C₁₃H₁₇NO₃, MW 235.28) is a specialty heterocyclic building block belonging to the 4-oxo-4,5,6,7-tetrahydroindole-3-alkanoic acid class . It features a partially saturated indole core with a geminal dimethyl group at position 6, a ketone at position 4, and a propionic acid side chain at position 3. Commercially sourced at ≥97–98% purity , it serves as a research intermediate and scaffold for medicinal chemistry exploration, particularly in contexts where the 6,6-dimethyl-4-oxo-tetrahydroindole topology is required [1].

Why Generic Indole Propionic Acids Cannot Replace 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid


Substituting this compound with close analogs such as indole-3-propionic acid (CAS 830-96-6) or 4-oxo-4,5,6,7-tetrahydroindole-3-propanoic acid (CAS 218129-12-5) will produce a chemically different entity with altered physicochemical properties, reactivity, and biological recognition [1]. The geminal 6,6-dimethyl substitution increases steric bulk adjacent to the 4-oxo group, altering conformational preferences, while the partially saturated ring changes electron distribution and lipophilicity relative to fully aromatic indoles . These differences have been shown to impact pharmacological activity within the 4-oxo-tetrahydroindole class, where even minor structural changes between N-alkyl homologs (n-butyl vs isobutyl) shift in vivo hypoglycemic potency [2]. Consequently, procurement specifications for structure–activity relationship (SAR) studies or patent exemplification must match the exact substitution pattern to ensure data reproducibility.

Quantitative Differentiation Evidence: 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid vs. Closest Analogs


Geminal 6,6-Dimethyl Substitution Alters Lipophilicity and Target Engagement Topology vs. Unsubstituted 4-Oxo-Tetrahydroindole Analogs

The 6,6-dimethyl substitution on the partially saturated ring introduces additional steric bulk and increases molecular surface area, distinctions that are absent in the unsubstituted 4-oxo-tetrahydroindole-3-propanoic acid (CAS 218129-12-5, MW 207.23 g/mol, C₁₁H₁₃NO₃) [1]. Crystallographic and molecular modeling studies on related 4-oxo-tetrahydroindole hypoglycemic agents have demonstrated that the 6,6-dimethyl motif plays a critical role in defining the three-dimensional pharmacophore and influences binding-site complementarity relative to des-methyl analogs [2]. The target compound has a predicted LogP of 2.187 and a topological polar surface area (TPSA) of 70.16 Ų , compared with indole-3-propionic acid (LogP ≈ 2.04–2.15, TPSA ≈ 53.09 Ų) [3] and the unsubstituted 4-oxo-tetrahydroindole-3-propanoic acid (TPSA ≈ 78.90 Ų, XlogP reported as 0.60 for the neutral form of a related structure) [4].

Medicinal Chemistry Physicochemical Profiling SAR Studies

Propanoic Acid Side Chain Extends Synthetic Versatility vs. 3-Acetic Acid Homologs with Proven Hypoglycemic Activity

The target compound carries a three-carbon propanoic acid chain, whereas the most extensively studied hypoglycemic members of this class (4-oxo-4,5,6,7-tetrahydroindole-3-acetic acids, e.g., Go 8778 and Go 9001) contain a shorter two-carbon acetic acid chain [1]. In the Nagarajan et al. (1989) study, the 3-acetic acid derivatives demonstrated good oral hypoglycemic activity in both normal and streptozocin-induced diabetic rats [1]. The propanoic acid homolog provides an additional methylene unit offering expanded conformational freedom and the potential for differential receptor interactions, amide coupling geometries, or ester prodrug strategies not accessible with the acetic acid homologs [2].

Medicinal Chemistry Synthetic Intermediate Diabetes Research

Acid Strength (pKa) Shift Relative to Fully Aromatic Indole-3-Propionic Acid Affects Ionization State at Physiological pH

The predicted pKa of the carboxylic acid group in the target compound is 4.54 ± 0.10 , which is lower than the reported pKa of approximately 4.80 for indole-3-propionic acid (the fully aromatic parent) [1]. This enhanced acidity arises from the electron-withdrawing effect of the 4-oxo group and the altered ring electronics of the partially saturated system. At physiological pH (7.4), both compounds exist predominantly in the ionized carboxylate form; however, the shift in pKa alters the ratio of ionized to neutral species across relevant pH gradients (e.g., gastrointestinal tract, cellular compartments), potentially affecting passive diffusion, solubility, and protein binding.

Physicochemical Profiling ADME Prediction Formulation Science

Verified Synthetic Route via Knorr-Type Cyclocondensation Enables Reproducible Multi-Gram Access for Pilot Studies

A patent-exemplified synthesis converts 5-aminolevulinic acid hydrochloride and 5,5-dimethyl-1,3-cyclohexanedione directly to the target compound in 68% isolated yield after aqueous work-up [1]. This one-step cyclocondensation proceeds in water at 110 °C without requiring protecting-group manipulations or chromatographic purification (product isolated via filtration and aqueous ethanol wash). In contrast, many analogous tetrahydroindole-3-alkanoic acids require multi-step sequences involving Fischer indole cyclization, ester hydrolysis, and decarboxylation [2]. The direct synthetic accessibility reduces procurement lead time and cost for projects requiring gram-to-multi-gram quantities.

Synthetic Chemistry Process Development Methodology

Pharmacological Precedent from the 4-Oxo-Tetrahydroindole Class Supports Rational Prioritization for Metabolic Disease Programs

The 4-oxo-4,5,6,7-tetrahydroindole scaffold has established pharmacological precedent as a hypoglycemic pharmacophore. Nagarajan et al. (1989) demonstrated that 4-oxo-4,5,6,7-tetrahydroindole-3-acetic acids exhibit good oral hypoglycemic activity in normal rats and remain efficacious in streptozocin-induced diabetic rats, with a pharmacological profile similar to sulfonylureas such as glibenclamide [1]. The lead compound from this series, CGI 14600 (1-phenyl-2,6,6-trimethyl derivative), advanced to preclinical development for diabetic complications before discontinuation [2]. The target compound retains the core pharmacophoric elements (4-oxo group, tetrahydroindole ring, alkanoic acid side chain) while introducing the 6,6-dimethyl and propanoic acid variations that differentiate it from the acetic acid clinical candidate population.

Pharmacology Diabetes Research Drug Discovery

Supplier-Grade Purity and Multi-Scale Availability Enable Immediate Procurement for Research Programs

Multiple independent vendors supply the compound at specified purities: Amatek Scientific offers 97% purity (HPLC) in package sizes from 1 g to 100 g ; Chemscene supplies at ≥98% purity . Both vendors specify the compound as for research and further manufacturing use only. In contrast, the unsubstituted 4-oxo-tetrahydroindole-3-propanoic acid analog (CAS 218129-12-5) shows limited commercial availability with fewer suppliers and less transparent purity specifications . The multi-vendor, multi-scale sourcing of the target compound reduces single-supplier dependency risk and ensures competitive pricing.

Chemical Procurement Supply Chain Reproducibility

Best-Fit Research and Industrial Application Scenarios for 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid


Structure–Activity Relationship (SAR) Expansion of 4-Oxo-Tetrahydroindole Hypoglycemic Agents

Medicinal chemistry teams exploring the 4-oxo-tetrahydroindole hypoglycemic pharmacophore can use this compound to probe the effect of side-chain homologation from acetic to propanoic acid. The established hypoglycemic activity of the 3-acetic acid series in rodent models [1] provides a benchmark against which the propanoic acid variant can be compared in glucose-lowering or insulin-secretion assays, enabling rational SAR expansion.

Fragment-Based and Computational Drug Discovery Requiring Defined Physicochemical Properties

The compound's experimentally verified physicochemical parameters (TPSA 70.16 Ų, LogP 2.187, pKa 4.54) make it suitable for fragment-library inclusion or as a computational docking probe where precise molecular descriptors are required. The 6,6-dimethyl motif serves as a steric probe for binding-pocket mapping, distinguishing it from des-methyl or fully aromatic comparators.

Process Chemistry Feasibility Studies Utilizing the One-Step Cyclocondensation Route

The patent-exemplified one-step synthesis from 5-aminolevulinic acid hydrochloride and 5,5-dimethyl-1,3-cyclohexanedione yields 68% isolated product without chromatography [2]. Process R&D groups can leverage this route to evaluate scalability, develop continuous-flow variants, or generate multi-gram batches for preclinical toxicology studies.

Synthetic Methodology Development on the Tetrahydroindole Scaffold

The compound's functional-group complement (4-oxo ketone, indole NH, propanoic acid carboxyl) enables diverse derivatization: N-alkylation at the indole nitrogen, ketone reduction to the 4-hydroxy analog, amide or ester formation at the propanoic acid terminus, and α-functionalization adjacent to the carboxyl group. This makes it a versatile substrate for methodology development and chemical biology probe synthesis.

Quote Request

Request a Quote for 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.